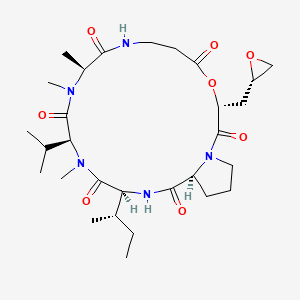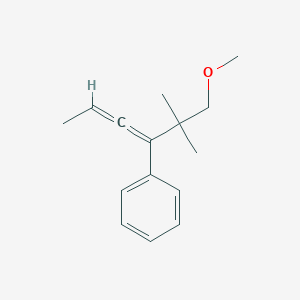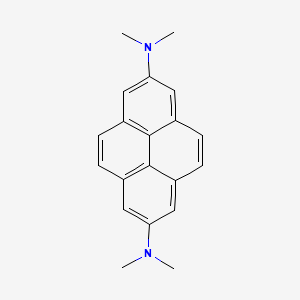![molecular formula C14H25B B14453169 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane CAS No. 74142-78-2](/img/structure/B14453169.png)
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane is an organoboron compound known for its unique structure and reactivity. This compound is part of the bicyclo[3.3.1]nonane family, which is characterized by a bicyclic framework. The presence of a boron atom in the structure imparts unique chemical properties, making it valuable in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane typically involves the hydroboration of hex-1-ene using 9-borabicyclo[3.3.1]nonane (9-BBN) as a reagent. The reaction is carried out under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature, yielding the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane undergoes various types of chemical reactions, including:
Hydroboration: This compound is commonly used in hydroboration reactions, where it adds across the double bonds of alkenes to form organoboron intermediates.
Common Reagents and Conditions
Hydroboration: 9-BBN, THF, room temperature.
Oxidation: Hydrogen peroxide, basic conditions.
Substitution: Halogenating agents, such as bromine or chlorine.
Major Products Formed
Alcohols: Formed through the oxidation of organoboron intermediates.
Halogenated Compounds: Formed through substitution reactions.
Applications De Recherche Scientifique
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of boron-containing drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane involves the interaction of the boron atom with various substrates. In hydroboration reactions, the boron atom adds across the double bond of alkenes, forming a stable organoboron intermediate. This intermediate can then undergo further transformations, such as oxidation or substitution, to yield the desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A closely related compound used in similar hydroboration reactions.
9-Oxabicyclo[3.3.1]nonane: Another bicyclic compound with an oxygen atom instead of boron.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: A nitrogen-containing analog with different reactivity and applications.
Uniqueness
9-(Hex-1-en-1-yl)-9-borabicyclo[3.3.1]nonane is unique due to the presence of both a boron atom and a hex-1-en-1-yl group. This combination imparts distinct reactivity and makes it valuable in specific chemical transformations, particularly in the formation of organoboron intermediates and their subsequent reactions .
Propriétés
Numéro CAS |
74142-78-2 |
|---|---|
Formule moléculaire |
C14H25B |
Poids moléculaire |
204.16 g/mol |
Nom IUPAC |
9-hex-1-enyl-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C14H25B/c1-2-3-4-5-12-15-13-8-6-9-14(15)11-7-10-13/h5,12-14H,2-4,6-11H2,1H3 |
Clé InChI |
GEYKMYXKWOQKGC-UHFFFAOYSA-N |
SMILES canonique |
B1(C2CCCC1CCC2)C=CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14453086.png)
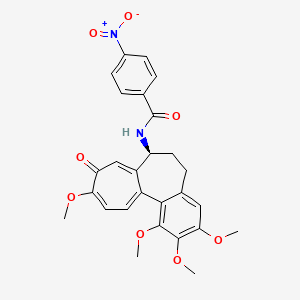
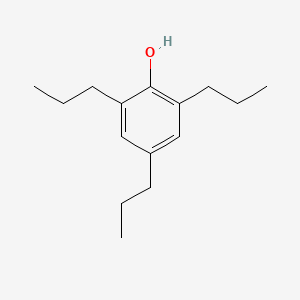
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
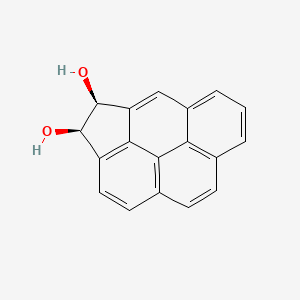

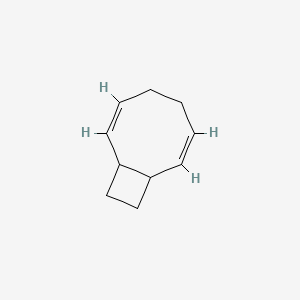
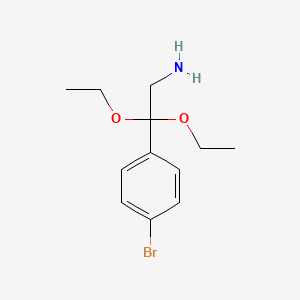

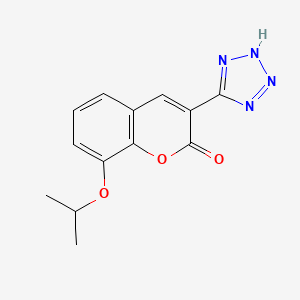
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)
